Product packaging for N,N,N-Trimethylsphingosine(Cat. No.:CAS No. 138686-73-4)

N,N,N-Trimethylsphingosine

Cat. No.: B151636
CAS No.: 138686-73-4
M. Wt: 202.31 g/mol
InChI Key: HPUYQTKUQJNJQO-IAYMVZNDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N,N-Trimethylsphingosine (TMS) is a methylated derivative of sphingosine, a key metabolite in the complex sphingolipid network. This bioactive lipid is recognized for its role in biomedical research, particularly in studies focused on cell proliferation, death, and cancer biology. TMS is part of a class of compounds where the degree of N-methylation significantly influences biological activity; compared to its analogs N-monomethylsphingosine (MMS) and N,N-dimethylsphingosine (DMS), TMS demonstrates a distinct and often less potent profile in inducing apoptotic cell death in various human cancer cell lines . The primary research value of TMS lies in its ability to modulate critical cellular processes. Studies have shown that sphingosine and its methylated derivatives can induce apoptosis in a variety of human cancer cell lines, including those of leukemic and colonic carcinoma origin . The mechanism of action for sphingosine derivatives is complex and involves the modulation of multiple signaling pathways. Research indicates that TMS can influence the activity of key signaling molecules, including MAP kinases and Akt, and affect mitochondrial membrane potential (ΔΨm) and reactive oxygen species (ROS) generation . These actions are part of a broader sphingolipid signaling network where metabolites like ceramide and sphingosine-1-phosphate (S1P) often exert opposing effects on cell fate, a phenomenon known as the "sphingolipid rheostat" . TMS has been utilized in diverse research applications, from fundamental studies of sphingolipid metabolism to exploratory therapeutic investigations. Its derivative, trimethylphytosphingosine-iodide (TMP-I), has been incorporated into solid lipid nanoparticles (SLNs) to enhance the anti-tumor efficacy of chemotherapeutic agents and overcome multidrug resistance in cancer models . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24NO2+ B151636 N,N,N-Trimethylsphingosine CAS No. 138686-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138686-73-4

Molecular Formula

C11H24NO2+

Molecular Weight

202.31 g/mol

IUPAC Name

[(E,2S,3R)-1,3-dihydroxyoct-4-en-2-yl]-trimethylazanium

InChI

InChI=1S/C11H24NO2/c1-5-6-7-8-11(14)10(9-13)12(2,3)4/h7-8,10-11,13-14H,5-6,9H2,1-4H3/q+1/b8-7+/t10-,11+/m0/s1

InChI Key

HPUYQTKUQJNJQO-IAYMVZNDSA-N

SMILES

CCCC=CC(C(CO)[N+](C)(C)C)O

Isomeric SMILES

CCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O

Canonical SMILES

CCCC=CC(C(CO)[N+](C)(C)C)O

Synonyms

N,N,N-TMS
N,N,N-trimethylsphingosine

Origin of Product

United States

Integration Within Sphingolipid Metabolic Pathways

Endogenous Sphingosine (B13886) Modifications and N-Methylation Pathways

Sphingosine, a primary product of ceramide catabolism, serves as a precursor for various bioactive molecules. oup.com One of the key modifications it undergoes is N-methylation. This process involves the sequential addition of methyl groups to the amino group of the sphingosine backbone. The N-methylation of sphingosine, catalyzed by a transferase enzyme, first yields N,N-dimethylsphingosine (DMS). oup.comnih.gov Both DMS and N,N,N-trimethylsphingosine (TMS) are recognized as methylated products of sphingosine. oup.com While DMS is acknowledged as an endogenous sphingolipid, TMS is often studied as a stable, synthetic analogue that facilitates research into the biological effects of sphingosine methylation. oup.comnih.gov

Interplay with Ceramide and Sphingosine-1-Phosphate Metabolism

The interaction of this compound with the metabolism of ceramide and sphingosine-1-phosphate (S1P) is primarily defined by its inhibitory action on sphingosine kinases (SphK). spandidos-publications.com There are two main isoforms of this enzyme, SphK1 and SphK2, and TMS acts as a competitive inhibitor for both by competing with the natural substrate, sphingosine. spandidos-publications.com

The metabolic cascade is as follows: ceramide is hydrolyzed by ceramidases to produce sphingosine. mdpi.com Sphingosine can then be re-acylated by ceramide synthases to reform ceramide, or it can be phosphorylated by SphK to generate S1P. spandidos-publications.com By blocking the action of SphK1 and SphK2, TMS prevents the conversion of sphingosine to S1P. spandidos-publications.com This inhibition leads to two significant consequences: a decrease in the cellular concentration of S1P and an accumulation of its precursor, sphingosine. The accumulated sphingosine can then be shunted back into the salvage pathway to be converted back into ceramide. nih.gov

CompoundPrecursorKey Enzyme(s) in its MetabolismEffect of TMS on its Metabolism
Ceramide Dihydrosphingosine, Sphingosine, SphingomyelinCeramide synthase, SphingomyelinaseIndirectly increases levels by promoting the reacylation of accumulated sphingosine.
Sphingosine CeramideCeramidaseLevels increase due to the blockage of its phosphorylation.
Sphingosine-1-Phosphate (S1P) SphingosineSphingosine Kinase (SphK1 & SphK2)Synthesis is inhibited due to the competitive inhibition of SphK by TMS.
This compound (TMS) SphingosineN-methyltransferaseCompetitively inhibits Sphingosine Kinase.

Conceptualization within the Sphingolipid Rheostat Model

The "sphingolipid rheostat" is a widely accepted model that conceptualizes how the dynamic balance between the intracellular levels of ceramide and sphingosine-1-phosphate (S1P) determines cell fate. nih.govnih.gov In this model, ceramide acts as a pro-apoptotic signal, promoting cell cycle arrest and programmed cell death, while S1P functions as a pro-survival and proliferative signal. nih.govnih.gov The ratio between these two opposing molecules acts as a switch, or rheostat, that dictates whether a cell lives or dies. nih.gov

This compound is conceptualized as a critical modulator of this rheostat. nih.gov By inhibiting sphingosine kinase, TMS directly lowers the levels of the pro-survival molecule S1P. spandidos-publications.com This action simultaneously leads to the accumulation of sphingosine, which can be converted to the pro-apoptotic molecule ceramide. nih.gov Therefore, the presence of TMS effectively shifts the balance of the sphingolipid rheostat away from survival and towards apoptosis. nih.govnih.gov This ability to alter the critical ceramide/S1P ratio underlines the significance of TMS within the regulatory framework of sphingolipid signaling. nih.govnih.gov

Sphingolipid Rheostat ComponentPrimary FunctionEffect of TMSConsequence for Cell Fate
Ceramide Pro-apoptoticLevels are indirectly increased.Promotes apoptosis.
Sphingosine-1-Phosphate (S1P) Pro-survival, Pro-proliferativeLevels are decreased.Suppresses survival signals.
Sphingosine Kinase (SphK) Catalyzes S1P synthesisActivity is inhibited.Shifts balance towards ceramide.

Molecular and Cellular Mechanisms of Action

Modulation of Protein Kinase C (PKC) Activity

N,N,N-Trimethylsphingosine is recognized as a potent inhibitor of Protein Kinase C (PKC) activity. nih.govphysiology.org Research highlights that its inhibitory effect on PKC can be significantly stronger than that of its precursor, N,N-dimethylsphingosine (DMS), and the parent compound, sphingosine (B13886). researchgate.net This enhanced potency is a key characteristic of its action. The stable N-methylated structure of TMS allows it to effectively modulate PKC, an enzyme crucial for various signal transduction pathways. physiology.org This inhibitory action on PKC is considered a primary mechanism underlying many of its biological effects, including the inhibition of platelet aggregation and tumor cell growth. nih.govphysiology.org While TMS is a powerful inhibitor, it is important to note that like other early sphingosine-derived inhibitors, it may also interact with other kinases, indicating a degree of low specificity. aacrjournals.orgoncotarget.com

Interactive Table: Comparative Inhibitory Profile of Sphingosine Derivatives

CompoundTarget EnzymeObserved EffectReference
This compound (TMS) Protein Kinase C (PKC)Potent inhibitor; stronger than DMS nih.govresearchgate.net
This compound (TMS) Sphingosine Kinase (SphK)Competitive inhibitor of SphK1 and SphK2 aacrjournals.orgspandidos-publications.com
N,N-Dimethylsphingosine (DMS)Protein Kinase C (PKC)Inhibitor aacrjournals.org
N,N-Dimethylsphingosine (DMS)Sphingosine Kinase (SphK)Potent competitive inhibitor nih.gov
D-SphingosineCa²+ MobilizationInhibits nih.govresearchgate.net
This compound (TMS) Ca²+ MobilizationDoes not inhibit nih.govresearchgate.net
This compound (TMS) Recycling Endosome TraffickingDoes not inhibit nih.govresearchgate.netnih.gov

The inhibition of PKC by this compound has significant downstream consequences for cellular protein phosphorylation. One critical example is observed in the context of disease models. In diabetic (db/db) mice, the protective effects of TMS against ischemia-reperfusion injury are lost. A likely mechanism for this failure is the inability of TMS to inhibit the translocation of PKC-δ, a specific PKC isozyme, in the diseased heart. physiology.org This finding underscores that the efficacy of TMS is directly linked to its ability to modulate specific PKC isoforms and their subsequent phosphorylation of downstream targets. In contrast, the related compound N,N-dimethylsphingosine (DMS) has been shown to activate cytosolic sphingosine kinase through a PKCε-dependent mechanism, illustrating the complex and sometimes opposing downstream phosphorylation events that can be triggered by different sphingosine derivatives. oup.com

Inhibition of Sphingosine Kinase (SphK) Activity

In addition to its effects on PKC, this compound functions as an inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). spandidos-publications.comnih.gov TMS, along with DMS and L-threo-dihydrosphingosine, acts as a competitive inhibitor, blocking the enzyme's activity by competing with the natural substrate, sphingosine. spandidos-publications.com These compounds are capable of inhibiting both major isoforms of the enzyme, SphK1 and SphK2. spandidos-publications.com However, it is acknowledged that these sphingosine-mimicking compounds exhibit low specificity and can affect other protein kinases. aacrjournals.orgoncotarget.com The inhibition of SphK by TMS is a critical aspect of its mechanism of action, as it alters the cellular balance—often termed the "sphingolipid rheostat"—between pro-apoptotic sphingosine and pro-proliferative S1P. aacrjournals.org

Regulation of Transmembrane Signaling Pathways

A distinguishing feature of this compound is its effect on intracellular calcium (Ca²⁺) signaling, which differs markedly from other sphingosine derivatives. Studies in mast cells have shown that while D-sphingosine and N,N-dimethylsphingosine (DMS) effectively inhibit antigen-stimulated Ca²⁺ mobilization, TMS, the quaternary ammonium (B1175870) derivative, does not. nih.govresearchgate.net This lack of inhibition extends to the molecular interactions that govern store-operated calcium entry (SOCE). For instance, DMS and d-sphingosine strongly inhibit the crucial interaction between the ER calcium sensor STIM1 and the plasma membrane calcium channel Orai1/CRACM1, a key step in activating calcium influx. nih.gov In stark contrast, TMS does not significantly reduce this interaction and consequently does not inhibit SOCE. nih.gov This suggests that the permanent positive charge on TMS prevents it from engaging with the cellular machinery that regulates Ca²⁺ influx in the same manner as other sphingoid bases.

The unique properties of this compound also extend to its influence on membrane trafficking events. Research has demonstrated that TMS does not inhibit the antigen-stimulated outward trafficking of recycling endosomes. nih.govresearchgate.net This is in direct contrast to derivatives like D-sphingosine and DMS, which effectively block this process. nih.govresearchgate.net The same pattern is observed for secretory lysosomal exocytosis, a Ca²⁺-dependent process. nih.govresearchgate.net The inability of TMS to inhibit these trafficking pathways is attributed to its inability to readily flip to the inner leaflet of the plasma membrane, a property possessed by other inhibitory sphingosine derivatives. nih.govresearchgate.netnih.gov This highlights a specific mechanism where the molecular structure of TMS dictates its inability to interfere with certain exocytotic and membrane recycling pathways.

Influence on Adhesion Molecule Expression (e.g., P-selectin, E-selectin)

This compound has demonstrated potent inhibitory effects on the expression of selectin adhesion molecules, which are crucial for the initial tethering and rolling of leukocytes on the endothelial surface during an inflammatory response. nih.gov

P-selectin: Research has consistently shown that TMS attenuates the expression of P-selectin on the surface of both platelets and endothelial cells. ahajournals.orgnih.gov In experimental models of ischemia-reperfusion injury, intravenously administered TMS significantly reduced myocardial necrosis by inhibiting the accumulation of polymorphonuclear leukocytes (PMNs). nih.govphysiology.org This protective effect is directly linked to the reduction of endothelial P-selectin expression. nih.gov Studies using intravital microscopy have confirmed that TMS attenuates PMN rolling and adherence to the microvascular endothelium. nih.gov Furthermore, TMS has been shown to markedly inhibit the rapid, thrombin-stimulated expression of P-selectin on platelets. ahajournals.orgnih.gov The mechanism is suggested to be at least partially mediated by the inhibition of Protein Kinase C (PKC), as PKC activators are known to stimulate P-selectin expression. ahajournals.org The addition of TMS to whole blood samples has also been proven effective in preventing in-vitro platelet activation and P-selectin expression for diagnostic purposes. nih.govoup.com

E-selectin: TMS effectively inhibits the expression of E-selectin on endothelial cells, a key step in the inflammatory cascade. sigmaaldrich.com In human umbilical vein endothelial cells (HUVEC), TMS was found to inhibit interleukin-1β (IL-1β)-induced E-selectin expression in a concentration-dependent manner. nih.govcore.ac.uk This inhibition is achieved by blocking the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor essential for the expression of the E-selectin gene. sigmaaldrich.comnih.govcore.ac.uk Unlike TMS, other sphingosine derivatives such as sphingosine and N,N-dimethylsphingosine did not show this inhibitory effect on E-selectin expression. nih.gov This specific action of TMS on endothelial cell activation contributes to its anti-inflammatory and anti-metastatic properties observed in vivo. nih.gov

Table 1: Effect of this compound on Adhesion Molecule Expression

Cell Type Adhesion Molecule Stimulus Effect of TMS Reference
Human Umbilical Vein Endothelial Cells (HUVEC) E-selectin Interleukin-1β (IL-1β) Concentration-dependent inhibition nih.gov
Rat Platelets P-selectin Thrombin, L-NAME Marked attenuation of expression nih.gov
Rat Microvascular Endothelium P-selectin L-NAME Significant attenuation of expression nih.gov
Human Platelets P-selectin In vitro activation Inhibition nih.gov
Human Platelets and Endothelial Cells P-selectin Agonists (e.g., Thrombin) Attenuation of expression ahajournals.org

Interactions with Cellular Membranes and Lipids

The unique structural properties of TMS, particularly its permanently charged quaternary ammonium group, dictate its specific interactions with cellular membranes and associated lipid signaling molecules. scbt.com

Electrostatic Interactions with Polyphosphoinositides at the Plasma Membrane

The inner leaflet of the plasma membrane is rich in negatively charged phospholipids (B1166683), such as polyphosphoinositides (e.g., PI(4,5)P₂), which create a strong electrostatic field. plos.org Many signaling proteins are recruited to the membrane through electrostatic interactions between their positively charged domains and these anionic lipids. plos.org The trimethylated headgroup of TMS gives it a permanent positive charge, facilitating strong electrostatic interactions with these negatively charged phospholipids at the membrane surface. scbt.com

However, a key distinction between TMS and other sphingosine derivatives like D-sphingosine and N,N-dimethylsphingosine (DMS) is its inability to readily flip from the outer to the inner leaflet of the plasma membrane. nih.govresearchgate.net While sphingosine and DMS can translocate to the inner leaflet and electrostatically neutralize polyphosphoinositides, thereby displacing signaling proteins and inhibiting processes like Ca²⁺ mobilization and exocytosis, TMS does not effectively do so. nih.govresearchgate.net Studies using a fluorescently labeled MARCKS effector domain, which binds to polyphosphoinositides, showed that while sphingosine derivatives displace it from the membrane, TMS does not share this effect to the same extent, indicating it does not efficiently neutralize inner leaflet polyphosphoinositides. nih.govresearchgate.netfrontiersin.org

Impact on Membrane Dynamics and Associated Signaling

The interaction of TMS with the plasma membrane influences membrane dynamics and certain signaling pathways, though its effects differ significantly from other sphingolipids due to its localization primarily in the outer leaflet. scbt.comnih.gov While TMS is described as enhancing membrane stability and fluidity, its inability to flip to the inner leaflet prevents it from inhibiting key signaling events that rely on inner-leaflet polyphosphoinositides. scbt.comnih.gov

For example, the store-operated calcium entry (SOCE) pathway, which involves the interaction of the ER Ca²⁺ sensor STIM1 with the plasma membrane channel Orai1, is dependent on interactions with plasma membrane phosphoinositides. frontiersin.orgnih.gov D-sphingosine and DMS strongly inhibit the interaction between STIM1 and Orai1, consequently blocking SOCE. nih.gov In contrast, TMS does not significantly inhibit this interaction or the resulting calcium influx. nih.govnih.gov This lack of inhibition is attributed to its failure to translocate to the inner leaflet where these critical protein-lipid interactions occur. nih.govresearchgate.netnih.gov Similarly, TMS does not inhibit the antigen-stimulated outward trafficking of recycling endosomes, a process that is inhibited by sphingosine and DMS through their neutralization of inner-leaflet polyphosphoinositides. nih.govresearchgate.net

Biological Roles and Pathophysiological Implications in Experimental Models

Regulation of Cell Proliferation and Cell Death

TMS has demonstrated significant effects on fundamental cellular processes such as proliferation and apoptosis, primarily in the context of cancer research. As a modulator of key signaling pathways, it can influence the balance between cell growth and programmed cell death. nih.govkoreascience.krresearchgate.net

TMS has been shown to inhibit the growth of several human tumor cell lines. researchgate.netnih.gov Studies have indicated that TMS and its related compound, N,N-dimethylsphingosine (DMS), exert inhibitory effects on the in vitro and in vivo growth of human tumor cells by blocking transmembrane signaling. researchgate.net This anti-proliferative action is a key aspect of its potential as a subject for cancer research. physiology.orgnih.gov For instance, research has highlighted the inhibitory effects of sphingosine (B13886) derivatives on the growth of various human tumor cell lines, including lung and gastric cancer cells in animal models. researchgate.netnih.gov The anti-proliferative properties have also been noted in glioblastoma cells and human leukemia U937 cells. nih.gov

Interactive Table: Anti-proliferative Effects of N,N,N-Trimethylsphingosine on Cancer Cell Lines

Cell Line Type Observed Effect Reference
Human Tumor Cell Lines (General) Inhibition of in vitro and in vivo growth. researchgate.net researchgate.net
Murine B16 Melanoma Inhibition of metastatic potential. nih.gov nih.gov
Glioblastoma (U373, LN229) Inhibition of migration and invasion. nih.gov nih.gov
Human Leukemia (U937) Anti-proliferative effects. nih.gov nih.gov
Lung and Gastric Cancer Inhibition of growth in athymic mice. nih.gov nih.gov

Modulation of Inflammatory and Immune Responses

TMS has been shown to modulate various aspects of the inflammatory and immune cascade. Its actions on neutrophils, leukocyte-endothelial interactions, and platelet aggregation underscore its potential as a modulator of inflammatory processes. physiology.orgnih.govnih.gov

Neutrophils are key players in the innate immune response, and their functions are subject to regulation by TMS. nih.gov TMS, along with sphingosine and N,N-dimethylsphingosine, has been shown to inhibit phorbol (B1677699) 12-myristate 13-acetate (PMA)-dependent superoxide (B77818) production and oxygen consumption in human neutrophils. nih.gov These compounds also inhibit the phagokinetic activity of neutrophils. nih.gov Notably, TMS suppresses the trans-endothelial migration of neutrophils, a critical step in the inflammatory response where neutrophils move from the bloodstream into tissues. nih.govoup.com An important finding is that while demonstrating these inhibitory effects, TMS was found to be considerably less cytotoxic to neutrophils compared to sphingosine and DMS. nih.gov

Interactive Table: Effects of this compound on Neutrophil Functions

Neutrophil Function Effect of TMS Concentration Reference
Oxidative Burst (Superoxide Production) Inhibition (equal to SPN and DMS) 10-20 microM nih.gov
Phagokinetic Activity Inhibition 1-5 microM nih.gov
Trans-endothelial Migration Suppression 5-10 microM nih.gov

The interaction between leukocytes and the endothelial lining of blood vessels is a hallmark of inflammation. TMS has been demonstrated to effectively attenuate these interactions. oup.comnih.gov In models of myocardial ischemia-reperfusion injury, a condition characterized by significant inflammation, TMS significantly reduced the accumulation of polymorphonuclear leukocytes (PMNs) in the heart tissue. oup.comnih.gov It achieves this by reducing the expression of P-selectin, an adhesion molecule on the surface of endothelial cells and platelets that facilitates the initial "rolling" and adherence of leukocytes. oup.comresearchgate.net By inhibiting this interaction, TMS helps to prevent the downstream inflammatory damage caused by leukocyte infiltration. oup.comoup.comnih.gov

Platelets play a crucial role not only in hemostasis but also in inflammation and thrombosis. nih.govumassmed.edu TMS has been found to inhibit platelet aggregation. physiology.orgoup.com Specifically, it has been shown to suppress the aggregation response and ATP release from platelets induced by collagen. nih.gov Furthermore, TMS can inhibit ristocetin-induced agglutination, suggesting an interaction with the von Willebrand factor receptor on platelets. nih.gov This inhibitory effect on platelet function is significant, as tumor cell-dependent platelet aggregation can play a role in the metastatic potential of cancer cells. nih.gov Research has shown that TMS can block this process, thereby reducing the metastatic potential of cell lines like murine B16 melanoma. nih.gov The mechanism for this inhibition is linked to the compound's ability to inhibit Protein Kinase C (PKC), a key enzyme in platelet activation pathways. nih.govahajournals.org

Tissue Protection in Ischemia-Reperfusion Injury Models

This compound (TMS), a synthetic, N-methylated analog of sphingosine, has demonstrated significant cytoprotective effects in various experimental models of ischemia-reperfusion (I/R) injury. physiology.orgnih.gov I/R injury is a complex phenomenon where the restoration of blood flow to ischemic tissue paradoxically exacerbates cellular damage through mechanisms like oxidative stress and an inappropriate inflammatory response. physiology.orgnih.gov Research has focused on the potential of TMS to mitigate this damage in vital organs such as the heart and liver. physiology.orgnih.gov

Attenuation of Myocardial Injury in Experimental Animals

Studies in several animal models have established that TMS can significantly reduce the extent of myocardial tissue death following an ischemic event. In murine models of myocardial I/R, TMS administered at the onset of ischemia led to a substantial reduction in infarct size. physiology.orgnih.gov Specifically, in wild-type mice subjected to 30 minutes of coronary artery occlusion followed by 24 hours of reperfusion, TMS achieved a peak reduction in myocardial infarct size of 66% compared to vehicle-treated controls. physiology.org This cardioprotective effect has also been observed in other species, including feline and rat models, where TMS treatment similarly reduced myocardial necrosis. physiology.orgnih.gov The mechanism behind this protection is linked to the compound's ability to interfere with the inflammatory cascade that characterizes reperfusion injury, notably by inhibiting the interaction between leukocytes and the vascular endothelium. nih.govnih.gov This is supported by findings that TMS treatment significantly lowers cardiac myeloperoxidase activity, an indicator of neutrophil accumulation in the ischemic heart tissue. nih.govnih.gov

Experimental ModelIschemia/Reperfusion DurationKey FindingInfarct Size Reduction (vs. Vehicle)Source
Wild-Type Mice30 min / 24 hSignificant decrease in myocardial necrosis.66% physiology.org
Feline Model90 min / 270 minSignificantly attenuated myocardial necrosis.~52% (from 31% to 15% of area at risk) nih.gov
Murine Model20 min / 24 hSignificantly attenuated myocardial necrotic injury.Significant (P<0.001) nih.gov

Preservation of Cardiac Contractile Function and Coronary Perfusion

Beyond limiting tissue necrosis, TMS has been shown to preserve the physiological function of the heart after I/R injury. oup.comoup.comnih.gov In isolated perfused rat heart models, the administration of TMS to hearts perfused with polymorphonuclear leukocytes (PMNs) during I/R resulted in improved coronary flow and a significant preservation of left ventricular developed pressure, a key index of cardiac contractile function. oup.comoup.comnih.gov Hearts treated with TMS maintained contractile function at approximately 95% of their baseline, in stark contrast to untreated hearts which saw function drop to around 60%. oup.comoup.comnih.gov This functional preservation is closely linked to the compound's endothelial-protective effects. In feline models, TMS treatment significantly preserved endothelium-dependent vasorelaxation in coronary arteries after I/R. nih.gov While untreated arteries showed only 34% vasorelaxation, TMS-treated arteries demonstrated 73% vasorelaxation. nih.gov This suggests that TMS helps maintain the health of the coronary endothelium, preventing the microvascular plugging and impaired perfusion that often result from leukocyte accumulation during reperfusion. nih.govoup.com

Experimental ModelParameter MeasuredResult with TMS TreatmentResult with Vehicle/ControlSource
Isolated Perfused Rat HeartLeft Ventricular Developed Pressure (% of baseline)95%60% oup.comoup.comnih.gov
Feline Model (Coronary Artery Rings)Endothelium-Dependent Vasorelaxation (%)73%34% nih.gov
Wild-Type MiceCardiac FunctionImproved post-myocardial I/RNot specified nih.govresearchgate.net

Effects in Hepatic Ischemia-Reperfusion Models

The protective effects of TMS extend to other tissues susceptible to I/R injury, such as the liver. physiology.orgnih.gov In murine models of hepatic I/R (45 minutes of ischemia followed by 5 hours of reperfusion), TMS administration demonstrated a marked decrease in hepatic cell injury. physiology.org This was quantified by measuring serum levels of alanine (B10760859) transaminase (ALT), a liver-specific enzyme that is released into the bloodstream upon liver cell damage. physiology.orgresearchgate.net In wild-type mice, TMS treatment reduced serum ALT levels by 43% compared to vehicle-treated animals, indicating significant hepatoprotection. physiology.orgresearchgate.net These findings suggest that the cytoprotective mechanisms of TMS, likely related to its anti-inflammatory properties and modulation of protein kinase C (PKC) activity, are effective across different tissue types subjected to I/R stress. physiology.orgnih.gov

Differential Efficacy in Specific Disease Models (e.g., Obesity and Diabetes)

A crucial aspect of the research into TMS is the finding that its protective efficacy is significantly diminished in the context of metabolic diseases like obesity and diabetes. physiology.orgnih.gov While TMS is highly effective in normal, wild-type animals, its benefits are largely attenuated in obese (ob/ob) and diabetic (db/db) mouse models. physiology.orgnih.gov

In the myocardial I/R model, the reduction in infarct size in obese mice treated with TMS was only 36%, a considerable drop from the 66% reduction seen in lean, wild-type mice. physiology.org More strikingly, in diabetic mice, TMS provided no significant reduction in myocardial infarct size following I/R injury. physiology.org

A similar disparity was observed in the hepatic I/R model. physiology.org The hepatoprotective effects of TMS, evidenced by the reduction in serum ALT levels, were not present in either obese or diabetic mice. physiology.orgnih.gov These findings suggest that the underlying pathological changes in signaling pathways associated with obesity and diabetes, potentially including altered PKC-delta translocation, interfere with the mechanism of action of TMS, rendering it less effective in these disease states. physiology.org

Animal ModelInjury ModelEfficacy of TMSKey FindingSource
Wild-Type MiceMyocardial I/RHigh66% reduction in infarct size physiology.org
Obese (ob/ob) MiceMyocardial I/RReduced36% reduction in infarct size physiology.org
Diabetic (db/db) MiceMyocardial I/RIneffectiveNo significant reduction in infarct size physiology.org
Wild-Type MiceHepatic I/RHigh43% reduction in serum ALT physiology.org
Obese (ob/ob) MiceHepatic I/RIneffectiveNo significant reduction in serum ALT physiology.org
Diabetic (db/db) MiceHepatic I/RIneffectiveNo significant reduction in serum ALT physiology.org

Advanced Research Methodologies and Analytical Approaches

Quantitative Analysis of Sphingolipid Metabolites

The accurate measurement of sphingolipids is crucial for understanding their dynamic roles in cellular processes. nih.gov Given the structural diversity and metabolic interconnectedness of these molecules, highly specific and quantitative analytical methods are required. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the comprehensive analysis of sphingolipids, including N,N,N-Trimethylsphingosine. nih.govlongdom.org This powerful technique offers high sensitivity and specificity, allowing for the in-depth profiling and quantification of individual sphingolipid species, even at picomolar concentrations. longdom.org

Researchers have developed novel LC-MS/MS methods for the rapid and simultaneous quantification of a broad spectrum of sphingolipid metabolites. nih.gov These methods can distinguish between various species such as sphingosine (B13886), sphinganine, phyto-sphingosine, di- and trimethyl-sphingosine, sphingosylphosphorylcholine, hexosylceramide, lactosylceramide, ceramide-1-phosphate, and dihydroceramide-1-phosphate. nih.gov To overcome challenges associated with the co-elution of structurally similar sphingolipids, hydrophilic interaction liquid chromatography (HILIC) has been employed. nih.gov HILIC, in contrast to more common reversed-phase chromatography, provides excellent peak shapes and allows for a short analysis time, with a total run time of as little as 4.5 minutes. nih.gov The use of appropriate internal standards is critical to compensate for variations in sample preparation and ionization efficiency, ensuring accurate quantification. nih.govlipidmaps.org

For optimal performance in LC-MS/MS analysis, mobile phases are carefully optimized. For instance, a gradient elution using a mixture of acetonitrile (B52724) and water with additives like formic acid and ammonium (B1175870) formate (B1220265) can improve ionization efficiency and achieve baseline separation of all sphingolipid classes within minutes. nih.gov The analytes are identified and quantified using multiple reaction monitoring (MRM), a technique that enhances sensitivity and specificity by scanning for selected precursor-product ion pairs. nih.gov This approach is applicable to small sample sizes, such as a single petri dish of cells, making it suitable for a wide range of sphingolipidomic investigations. nih.gov

Below is an interactive data table summarizing the application of LC-MS/MS for sphingolipid profiling.

Analytical TechniqueApplicationKey FeaturesReference
LC-MS/MS Quantitative profiling of sphingolipid metabolites including this compoundHigh sensitivity and specificity; enables simultaneous quantification of multiple sphingolipids. nih.govlongdom.org
HILIC-MS/MS Rapid separation and quantification of sphingolipids.Good peak shapes; short analysis time (e.g., 4.5 minutes); co-elution of analytes and internal standards. nih.gov
MRM Enhanced sensitivity and specificity in quantification.Repetitive scanning for selected precursor-product ion pairs. nih.gov

In Vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are fundamental for dissecting the molecular mechanisms underlying the biological activities of this compound. These systems provide a controlled environment to study cellular signaling pathways and functional responses.

A variety of human and murine cell lines have been employed to investigate the effects of this compound on cell growth, signaling, and function. nih.govnih.gov Studies have shown that TMS can inhibit the in vitro growth of several human carcinoma cell lines. nih.gov For example, research on the human gastric carcinoma cell line MKN74 demonstrated the growth-inhibitory effects of TMS. nih.gov Similarly, investigations using the murine B16 melanoma cell line have been instrumental in revealing the anti-metastatic potential of TMS. nih.gov

Functional assays have demonstrated that TMS can inhibit platelet aggregation induced by various agonists, a process linked to the metastatic potential of tumor cells. nih.gov The mechanism is thought to involve the inhibition of transmembrane signaling pathways. nih.gov In studies with RBL mast cells, a model for allergic responses, it was observed that while derivatives like D-sphingosine and N,N'-dimethylsphingosine inhibited calcium mobilization and exocytosis, the quaternary ammonium derivative this compound did not show the same inhibitory effect on these specific signaling processes. nih.govresearchgate.net However, other research highlights that TMS is a more potent inhibitor of protein kinase C (PKC) compared to N,N-dimethylsphingosine and sphingosine. nih.gov The inhibitory effects of TMS on cancer cell growth have been observed in various human tumor cells in vitro. nih.gov

The following interactive data table provides examples of cell lines used in the study of this compound.

Cell LineOrganismCell Type/DiseaseResearch FocusReference
MKN74 HumanGastric CarcinomaIn vitro growth inhibition nih.gov
B16 Melanoma MurineMelanomaMetastatic potential, platelet aggregation nih.gov
RBL Mast Cells RatBasophilic LeukemiaCalcium signaling, exocytosis nih.govresearchgate.net
Various Human Carcinoma Cell Lines HumanCancerIn vitro growth inhibition, protein kinase C activity nih.govnih.gov
DU-145 HumanProstatic CarcinomaApoptosis mdpi.com
Jurkat, NCI-H460 HumanT-cell leukemia, Non-small cell lung cancerAnticancer effects tandfonline.com
B16F10 MurineMelanomaAngiogenesis, metastasis, cell migration, tube formation tandfonline.com
RAW264.7 MurineMacrophageSphingolipid analysis nih.govresearchgate.net

In Vivo Animal Models for Investigating Biological Efficacy

To evaluate the physiological and potential therapeutic effects of this compound in a whole-organism context, in vivo animal models are indispensable. These models allow for the assessment of the compound's efficacy in complex biological processes such as tumor growth and organ function.

Murine models, including tumor xenografts and syngeneic models, have been pivotal in demonstrating the in vivo anti-tumor activity of this compound. nih.govnih.gov In studies using athymic nude mice, which lack a normal immune system and can therefore accept human tumor xenografts, TMS was shown to inhibit the in vivo growth of human tumor cells. nih.govnih.gov For instance, the growth of tumors from the human gastric carcinoma cell line MKN74 was significantly inhibited in a dose-dependent manner by TMS. nih.gov

Syngeneic models, which utilize immunologically compatible mouse strains, are crucial for studying the interplay between the tumor, the host immune system, and therapeutic agents. antineo.fr In a syngeneic C57BL/6 mouse model, TMS demonstrated a clear inhibitory effect on both experimental and spontaneous lung metastasis of the B16/BL6 melanoma cell line. nih.gov This anti-metastatic effect is attributed, at least in part, to the ability of TMS to block tumor cell-induced platelet aggregation. nih.gov Furthermore, N,N,N-trimethylphytosphingosine-iodide (TMP), a related compound, has been shown to be a potent inhibitor of angiogenesis and metastasis in B16F10 murine melanoma cells. tandfonline.com

The table below summarizes findings from in vivo murine tumor models.

Model TypeMouse StrainTumor Cell LineKey FindingsReference
Xenograft Athymic nu/nuHuman Gastric Carcinoma (MKN74)Inhibition of in vivo tumor growth. nih.govnih.gov
Syngeneic C57BL/6Murine Melanoma (B16/BL6)Inhibition of experimental and spontaneous lung metastasis. nih.gov
Syngeneic Not SpecifiedMurine Melanoma (B16F10)Inhibition of angiogenesis and metastasis (by TMP). tandfonline.com

Isolated organ perfusion models offer a unique ex vivo system to study the direct effects of a compound on a specific organ, free from systemic influences. sci-hub.red The isolated perfused rat heart model, for example, has been instrumental in investigating the cardioprotective effects of this compound in the context of ischemia-reperfusion injury. oup.comoup.comnih.gov

In this model, the rat heart is removed and perfused with a physiological solution, allowing for the precise control of experimental conditions and the measurement of cardiac function. oup.com Studies using this model have shown that TMS is a potent and effective cardioprotective agent. oup.comoup.comnih.gov When administered to hearts subjected to ischemia and reperfusion in the presence of polymorphonuclear leukocytes (PMNs), TMS improved coronary flow and preserved left ventricular developed pressure, an index of cardiac contractile function. oup.comoup.comnih.gov Furthermore, TMS significantly reduced the accumulation of PMNs in the ischemic myocardium, suggesting that its beneficial effects are mediated by inhibiting leukocyte-endothelial cell interactions. oup.comoup.comnih.gov These findings provide strong evidence that TMS can attenuate cardiac contractile dysfunction associated with myocardial ischemia-reperfusion injury. oup.com

Systemic Ischemia-Reperfusion Models in Rodents

Systemic ischemia-reperfusion (I/R) models in rodents are crucial for investigating the protective effects of this compound (TMS) against the cellular damage that occurs when blood flow is restored to tissue after a period of ischemia. These models mimic clinical situations such as heart attack and stroke. semanticscholar.org

In a typical murine model of myocardial I/R injury, an animal's heart is subjected to a period of ischemia, for example, 20 minutes, followed by a reperfusion period of 24 hours. nih.gov The administration of TMS, often intravenously just before reperfusion, has been shown to significantly reduce the extent of myocardial necrotic injury. nih.gov This protective effect is quantified by measuring markers of tissue damage, such as the loss of myocardial creatine (B1669601) kinase. nih.gov

Another key aspect of I/R injury is the accumulation of polymorphonuclear leukocytes (PMNs) in the ischemic tissue, which contributes significantly to the inflammatory response and subsequent damage. The extent of PMN accumulation is often assessed by measuring cardiac myeloperoxidase (MPO) activity, which serves as an index of neutrophil infiltration. nih.gov Studies have demonstrated that TMS treatment markedly attenuates MPO activity in the ischemic myocardium compared to control animals receiving only a vehicle. nih.govnih.gov

Furthermore, isolated perfused rat heart models are employed to study the direct effects of TMS on cardiac function and leukocyte-endothelial interactions in a more controlled environment. nih.gov In these ex vivo setups, hearts are subjected to ischemia and then reperfused with a solution containing PMNs. nih.gov The administration of TMS in this model has been shown to preserve cardiac contractile function, as measured by left ventricular developed pressure, and improve coronary flow. nih.gov These rodent models have been instrumental in elucidating the cardioprotective mechanisms of TMS, particularly its ability to inhibit leukocyte-endothelial interactions and reduce inflammatory cell accumulation in the reperfused tissue. nih.govnih.gov The cardioprotective effects of TMS observed in these models, however, may be diminished in the context of obesity and diabetes. physiology.orgmedscape.com

Table 1: Effects of this compound in Rodent Ischemia-Reperfusion Models

Model Key Findings Measurement Parameters Reference
Murine Myocardial I/R Attenuated myocardial necrotic injury Myocardial creatine kinase loss nih.gov
Murine Myocardial I/R Reduced PMN accumulation Cardiac myeloperoxidase (MPO) activity nih.govnih.gov
Isolated Perfused Rat Heart Preserved cardiac contractile function Left ventricular developed pressure nih.gov
Isolated Perfused Rat Heart Improved coronary flow Coronary flow rate nih.gov
L-NAME-Superfused Rat Mesenteric Microvasculature Attenuated PMN rolling and adherence Intravital microscopy nih.gov
L-NAME-Superfused Rat Mesenteric Microvasculature Reduced P-selectin expression Immunohistochemical analysis nih.gov

Techniques for Assessing Cellular Signaling and Function

Flow Cytometry for Cell Adhesion Molecule Expression and Platelet Activation

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of this compound (TMS) research, it is particularly valuable for studying the expression of cell adhesion molecules and monitoring platelet activation. nih.govdiva-portal.org

One of the key applications of flow cytometry in this area is the measurement of P-selectin expression on the surface of platelets. nih.govoup.com P-selectin is a cell adhesion molecule that is rapidly translocated from intracellular granules to the plasma membrane upon platelet activation. nih.gov By using fluorescently labeled monoclonal antibodies that specifically bind to P-selectin, flow cytometry can quantify the percentage of activated platelets in a sample. oup.com

Studies have shown that TMS can inhibit the expression of P-selectin on platelets stimulated by various agonists, such as thrombin. nih.govahajournals.org This inhibitory effect is thought to be mediated, at least in part, by the inhibition of protein kinase C (PKC). oup.comahajournals.org Flow cytometry has been instrumental in demonstrating that TMS can reduce the upregulation of P-selectin, thereby potentially mitigating the inflammatory response associated with platelet activation. nih.govahajournals.org

The technique allows for the analysis of platelet activation in whole blood, which is advantageous as it minimizes in vitro artifacts that can occur during sample preparation. oup.com To accurately identify platelets within a whole blood sample, they are often gated based on their expression of specific surface markers, such as glycoprotein (B1211001) IIIa, using another fluorescently labeled antibody. oup.com

Table 2: Application of Flow Cytometry in this compound Research

Application Key Findings Markers/Probes Reference
Platelet Activation TMS inhibits P-selectin expression on stimulated platelets. Anti-P-selectin monoclonal antibodies nih.govnih.govoup.com
Platelet Identification Selective gating of platelets in whole blood samples. Anti-glycoprotein IIIa monoclonal antibodies oup.com
Mechanism of Action TMS attenuates P-selectin expression via PKC inhibition. P-selectin expression in the presence of PKC activators and TMS. oup.comahajournals.org

Enzyme Activity Assays (e.g., PKC, SphK)

Enzyme activity assays are essential for dissecting the molecular mechanisms through which this compound (TMS) exerts its cellular effects. sigmaaldrich.com These assays allow researchers to quantify the activity of specific enzymes, such as Protein Kinase C (PKC) and Sphingosine Kinase (SphK), which are known to be modulated by TMS and its derivatives. koreascience.kroup.com

PKC activity assays are particularly relevant as TMS is recognized as a PKC inhibitor. nih.govahajournals.org These assays typically measure the transfer of a phosphate (B84403) group from ATP to a specific substrate peptide by PKC. The amount of phosphorylated substrate, which can be detected using various methods including radioactivity or fluorescence, is proportional to the enzyme's activity. ahajournals.org Studies have demonstrated that TMS can attenuate the increase in PKC activity in platelet membranes stimulated by agonists like thrombin or phorbol (B1677699) esters. ahajournals.orgahajournals.org

Sphingosine kinase (SphK) is another key enzyme in sphingolipid metabolism, responsible for phosphorylating sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling molecule. koreascience.krnih.gov There are two main isoforms, SphK1 and SphK2. nih.gov SphK activity assays often utilize radiolabeled sphingosine as a substrate, and the amount of radiolabeled S1P produced is quantified to determine enzyme activity. oup.com While TMS is primarily known as a PKC inhibitor, its structural similarity to sphingosine suggests potential interactions with SphK. Assays for SphK activity are crucial for understanding the broader impact of TMS on sphingolipid signaling pathways. koreascience.krnovusbio.com

Table 3: Enzyme Activity Assays in the Study of this compound

Enzyme Assay Principle Relevance to TMS Research Reference
Protein Kinase C (PKC) Measures the phosphorylation of a substrate peptide. Demonstrates the inhibitory effect of TMS on PKC activity in stimulated cells. ahajournals.orgahajournals.org
Sphingosine Kinase (SphK) Quantifies the formation of sphingosine-1-phosphate from sphingosine. Investigates the potential modulation of the sphingolipid signaling pathway by TMS. koreascience.kroup.comnih.gov

Imaging-Based Assays for Membrane Trafficking and Subcellular Localization

Imaging-based assays are vital for visualizing the dynamic processes of membrane trafficking and determining the subcellular localization of molecules like this compound (TMS) within living cells. nsf.govnih.govfrontiersin.org These techniques, often employing fluorescence microscopy, provide spatial and temporal information that is complementary to biochemical assays.

One application of imaging-based assays is to monitor the trafficking of cellular components, such as recycling endosomes, to the plasma membrane. nih.gov For instance, by labeling specific gangliosides like GM1 with a fluorescent marker, researchers can track their movement. nih.gov Studies have shown that some sphingosine derivatives can inhibit the outward trafficking of these labeled endosomes. nih.gov While N,N-dimethylsphingosine has been shown to inhibit this process, the quaternary ammonium derivative, TMS, did not show the same inhibitory effect on outward trafficking, although it did cause a sustained increase in the fluorescence of the plasma membrane-associated marker. nih.gov

Live-cell imaging can also be used to investigate the colocalization of proteins involved in cellular signaling. molbiolcell.org For example, by tagging proteins with different fluorescent markers, it is possible to observe whether they come into close proximity within the cell under different conditions. molbiolcell.org In studies of STIM1, a protein involved in calcium signaling, TMS was used as a tool to investigate the role of electrostatic interactions at the plasma membrane. molbiolcell.org

These imaging techniques, often combined with pharmacological treatments, allow for a detailed investigation of how compounds like TMS affect the intricate network of membrane trafficking and the spatial organization of signaling complexes within the cell. nsf.govnih.gov

Table 4: Imaging-Based Assays and this compound

Assay Type Key Observation with TMS Fluorescent Probe/Marker Reference
Membrane Trafficking (Recycling Endosomes) Did not inhibit outward trafficking of FITC-CTxB labeled endosomes. Fluorescein-conjugated cholera toxin B (FITC-CTxB) nih.gov
Plasma Membrane Fluorescence Caused a sustained increase in FITC-CTxB fluorescence at the plasma membrane. Fluorescein-conjugated cholera toxin B (FITC-CTxB) nih.gov
Protein Colocalization (FRET) Did not significantly reduce the FRET response between STIM1 and Orai1 upon thapsigargin (B1683126) stimulation. STIM1-mRFP and AcGFP-Orai1/CRACM1 molbiolcell.org

Future Directions and Emerging Research Avenues

Exploration of Novel Molecular Targets and Binding Partners

While initially identified as a potent inhibitor of protein kinase C (PKC), the scientific community now recognizes that the biological effects of N,N,N-trimethylsphingosine (TMS) extend beyond this single target. scientificlabs.co.ukaacrjournals.org The permanent positive charge on the quaternary ammonium (B1175870) group of TMS allows for unique interactions within the cellular environment, prompting researchers to explore a wider range of molecular partners.

Current research is actively investigating the interaction of TMS with various cellular components:

Ion Channels: The charged nature of TMS suggests a potential for interaction with the voltage-gated ion channels that are crucial for cellular excitability. nih.gov These interactions could modulate the electrical signaling in neurons and muscle cells, opening up avenues for research in neuropathic pain and cardiac arrhythmias. nih.govoup.com The structural similarity of TMS to other sphingolipid modulators of ion channels further supports this line of inquiry.

Lipid Rafts: The sphingolipid backbone of TMS facilitates its partitioning into specialized membrane microdomains known as lipid rafts. nih.govyoutube.comwustl.edu These cholesterol- and sphingolipid-enriched domains serve as organizing centers for signaling proteins. nih.govyoutube.comnih.gov By altering the composition and stability of lipid rafts, TMS could indirectly influence a multitude of signaling pathways that are dependent on these platforms. nih.govyoutube.com

Other Kinases and Enzymes: Beyond PKC, TMS is known to regulate other protein kinases and enzymes involved in signal transduction. scientificlabs.co.uk For instance, it has been shown to inhibit sphingosine (B13886) kinase (SphK), the enzyme that phosphorylates sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P). spandidos-publications.comnih.gov This inhibition disrupts the critical balance between pro-apoptotic sphingolipids and pro-survival S1P, a key area of investigation in cancer research. spandidos-publications.comnih.govmdpi.com

The following table summarizes the known and potential molecular targets of TMS, highlighting the ongoing research into its multifaceted interactions.

Molecular TargetPotential Therapeutic AreaKey Research Findings
Protein Kinase C (PKC) Cancer, InflammationPotent inhibitor; modulates downstream signaling pathways. scientificlabs.co.ukaacrjournals.org
Sphingosine Kinase (SphK) Cancer, InflammationInhibits SphK, altering the sphingolipid rheostat. spandidos-publications.comnih.gov
Voltage-Gated Ion Channels Neuropathic Pain, ArrhythmiasPotential modulator of channel gating due to its positive charge. nih.gov
Lipid Rafts Various (due to signaling platform role)Alters membrane microdomain structure and function. nih.govyoutube.com
P-selectin and E-selectin Inflammation, MetastasisReduces expression on platelets, neutrophils, and endothelial cells. sigmaaldrich.comacs.org
NF-κB InflammationInhibits activation in endothelial cells. sigmaaldrich.com

Advanced Structural-Activity Relationship Studies of this compound Derivatives

To enhance the therapeutic potential of TMS, researchers are actively engaged in synthesizing and evaluating a variety of its derivatives. These structure-activity relationship (SAR) studies aim to improve target specificity, increase potency, and reduce potential off-target effects.

Key areas of focus in the development of TMS derivatives include:

Modifications of the Sphingoid Backbone: Alterations to the length and saturation of the hydrophobic tail, as well as modifications to the hydroxyl groups, can significantly impact the molecule's interaction with its targets and its partitioning into cellular membranes. For example, studies on N,N-dimethylsphingosine (DMS) derivatives have shown that changes in the C4 hydroxyl group and the length of the acyl chain can influence their biological activity. nih.gov

Variations of the Quaternary Ammonium Headgroup: While the trimethylammonium group is a defining feature of TMS, subtle changes to this headgroup could fine-tune its interactions with binding partners.

Synthesis of Novel Analogs: The synthesis of entirely new analogs, incorporating different functional groups while retaining the core pharmacophore of TMS, is an active area of research. google.commdpi.comnih.gov These efforts aim to discover compounds with novel biological activities or improved pharmacokinetic properties. For instance, N,N,N-trimethylphytosphingosine-iodide (TMP) has been developed as a potent inhibitor of angiogenesis and metastasis. researchgate.net

The table below provides examples of TMS derivatives and the insights gained from their study.

DerivativeStructural ModificationImpact on ActivityReference
N,N-Dimethylsphingosine (DMS) Demethylation of the headgroupWeaker inhibitor of PKC compared to TMS, but still biologically active. aacrjournals.orgnih.gov aacrjournals.orgnih.gov
N,N,N-Trimethylphytosphingosine-iodide (TMP) Addition of a hydroxyl group at C4 and iodide counterionPotent inhibitor of angiogenesis and metastasis. researchgate.net researchgate.net
Phytosphingosine derivatives Modifications to the sphingoid backboneCan exhibit stronger inhibitory effects on sphingosine kinase than DMS. researchgate.net researchgate.net

Development of Advanced Delivery Systems for Experimental Research Tools

A significant challenge in the experimental application of TMS is its potential for non-specific membrane disruption and off-target effects at high concentrations. To overcome these limitations and enhance its utility as a research tool, advanced delivery systems are being developed.

Liposomal Formulations: Encapsulating TMS within liposomes offers several advantages. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. rjptonline.orgeur.nl For TMS, liposomal delivery can:

Increase solubility and stability: TMS is more stable in aqueous solutions when incorporated into liposomes. nih.gov

Enhance bioavailability: Liposomal formulations can improve the circulation half-life and tumor accumulation of TMS. nih.gov

Reduce toxicity: By shielding TMS from non-target cells, liposomes can mitigate side effects such as hemolysis. nih.govnih.gov

Enable targeted delivery: Liposomes can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the encapsulated TMS to specific cell types or tissues. nih.gov

Nanoparticle-Based Systems: Other nanocarriers, such as polymeric nanoparticles and dendrimers, are also being explored for the delivery of TMS and other sphingolipid-based drugs. mdpi.comresearchgate.netnih.govalameed.edu.iq These systems offer a high degree of tunability in terms of size, surface charge, and drug release kinetics. mdpi.comnih.gov

The development of these advanced delivery systems is crucial for translating the promising in vitro findings of TMS research into more reliable and reproducible in vivo studies, ultimately paving the way for its potential therapeutic applications. researchgate.netalameed.edu.iq

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.